BI-3802

BCL6 degradation proteomics target validation

Standard BCL6 inhibitors block co-repressor binding but leave the oncogenic protein scaffold intact. BI-3802 solves this by inducing BCL6 filament formation and SIAH1-dependent proteasomal degradation, eliminating both scaffolding and transcriptional functions. - Mechanism: Polymerization-induced degradation (cryo-EM validated, PDB: 6XMX) - Potency: IC50 ≤3 nM (BCL6 BTB binding); DC50 20 nM (SU-DHL-4 cells) - Selectivity: Whole-proteome specificity confirmed at 1 µM - Control: Mechanistically distinct from BI-3812 (non-degrader) and PROTACs

Molecular Formula C24H29ClN6O3
Molecular Weight 485.0 g/mol
Cat. No. B15608154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-3802
Molecular FormulaC24H29ClN6O3
Molecular Weight485.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+
InChIKeyGXTJETQFYHZHNB-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI-3802 Degrader Procurement Guide


BI-3802 is a synthetic organic small molecule that functions as a BCL6 degrader via an unprecedented polymerization-induced degradation mechanism. It binds the BCL6 BTB domain with high affinity (IC50 ≤3 nM) [1], thereby triggering BCL6 filament formation, ubiquitination by the E3 ligase SIAH1, and proteasomal degradation [2]. Unlike conventional heterobifunctional PROTACs, BI-3802 operates as a single-molecular-entity molecular glue without requiring an exogenous hijack ligand, and its mechanism is mechanistically distinct from both classical molecular glues and occupancy-based BCL6 inhibitors [3].

Why BI-3802 Has No Direct Substitute


In-class BCL6 ligands are not functionally interchangeable. The closest structural analogue BI-3812 binds the identical BTB pocket with comparable affinity (IC50 ≤3 nM) yet fails to induce BCL6 degradation or alter the BCL6-SIAH1 interaction [1]. Conversely, heterobifunctional PROTACs such as DZ-837 achieve BCL6 degradation via CRBN or VHL recruitment but operate through fundamentally different ternary complex architectures and exhibit distinct degradation kinetics, selectivity profiles, and stoichiometric requirements [2]. These mechanistic differences translate into divergent functional pharmacology, gene expression signatures, and anti-proliferative potency across DLBCL cell line panels, making direct substitution without experimental re-validation scientifically indefensible. The quantitative evidence below establishes where BI-3802 provides procurement-relevant differentiation.

BI-3802 vs. Analogs: Key Differentiation Evidence


Degradation vs. Occupancy: Proteomic Head-to-Head

In a direct head-to-head comparison using whole-proteome quantification in SuDHL4 Cas9 cells at 1 µM, BI-3802 selectively degraded BCL6 protein, whereas the structurally near-identical inhibitor BI-3812 (differing only in the solvent-exposed dimethyl-piperidine moiety) did not alter the abundance of any cellular protein [1]. This establishes that potency at the BTB binding pocket is insufficient for degradation functionality; the polymerization-inducing moiety is essential.

BCL6 degradation proteomics target validation

BCL6-SIAH1 Interaction Enhancement: TR-FRET Evidence

BI-3802 strongly enhances the interaction between BCL6 and the E3 ligase SIAH1 (EC50 = 64 nM), whereas BI-3812, despite comparable BCL6 binding affinity, does not influence the BCL6-SIAH1 interaction in either in vitro or cellular TR-FRET assays [1]. BI-3802 polymerized BCL6 exhibits a Kd,app of 0.2 µM for SIAH1, indicating a pronounced avidity effect driven by polymerization.

E3 ligase recruitment ubiquitination TR-FRET assay

Polymerization-Based Degradation Selectivity Profiling

The Chemical Probes Portal rates BI-3802 as an excellent chemical probe with a novel mechanism. In vitro selectivity profiling included a Safety Screen 44 panel for GPCRs and an Invitrogen Kinase panel, both showing no inhibition by BI-3802. Whole-proteome quantification in SuDHL4 Cas9 cells treated with 1 µM BI-3802 confirmed that no other protein besides BCL6 was degraded, establishing high degradation selectivity [1]. While PROTACs like DZ-837 (DC50 ~600 nM) and A19 (DC50 = 34 pM) achieve BCL6 degradation, BI-3802's polymerization-based mechanism provides an orthogonal, low-molecular-weight, non-bifunctional option with demonstrated within-class proteome-wide selectivity [2][3].

chemical probe selectivity off-target profiling whole-proteome quantification

BCL6 Degradation: DC50 and Kinetics in DLBCL

BI-3802 induces rapid and extensive BCL6 degradation in SU-DHL-4 DLBCL cells with a DC50 of 20 nM and achieves approximately 80% BCL6 protein reduction within 90 minutes at 5 µM treatment . This degradation is proteasome-dependent and proceeds without affecting BCL6 mRNA levels, confirming a post-translational mechanism [1]. By comparison, the inhibitor BI-3812 does not cause BCL6 degradation at any concentration, and PROTAC DZ-837 achieves a DC50 of ~600 nM — a 30-fold weaker cellular degradation potency than BI-3802 [2].

DC50 degradation kinetics DLBCL SU-DHL-4

Cryo-EM Structure of BCL6 Polymerization

Cryo-EM structures (PDB: 6XMX) reveal that BI-3802's solvent-exposed dimethyl-piperidine moiety forms a composite ligand-protein surface that engages an adjacent BCL6 BTB homodimer to create helical filaments [1]. Modeling of BI-3812 onto this structure demonstrates a steric clash with the extended carboxamide group, explaining the absence of polymerization and consequent lack of degradation [1]. This single-moiety structural difference accounts for the complete functional divergence — degrader vs. inhibitor — despite near-identical core scaffolds and identical binding pocket engagement.

cryo-EM structure drug-induced polymerization structure-activity relationship

BI-3802 Experimental Application Scenarios


Target Validation: Scaffolding vs. Transcriptional Repression

BI-3802 enables researchers to degrade BCL6 protein and eliminate both its scaffolding and transcriptional repressor functions simultaneously, whereas inhibitors like BI-3812 only block co-repressor binding without removing the BCL6 protein scaffold [1]. This distinction is critical for dissecting whether BCL6 oncogenic activity depends on its protein presence or solely on its transcriptional repression function. The whole-proteome selectivity data (1 µM, SuDHL4 cells) confirm that observed phenotypes are attributable specifically to BCL6 loss [2].

Polymerization-Induced Degradation Mechanism Probe

As the founding member of the polymerization-induced degradation modality, BI-3802 serves as an essential tool compound for studying this novel mechanism. Its cryo-EM validated filament formation (PDB: 6XMX) and SIAH1-dependent ubiquitination (EC50 = 64 nM for BCL6-SIAH1 enhancement) provide a well-characterized system for investigating how supramolecular protein assembly engages cellular quality control machinery [1]. No other commercially available compound currently demonstrates this mechanism.

BCL6 Degrader Benchmarking in DLBCL Panels

With a well-documented DC50 of 20 nM in SU-DHL-4 cells, approximately 80% degradation within 90 minutes at 5 µM, and validated anti-proliferative activity across multiple DLBCL lines (SU-DHL-4, Farage, OCI-Ly1, BJAB) [1][2], BI-3802 provides a reproducible degradation benchmark. This enables researchers to compare newly developed BCL6 degraders (PROTACs, molecular glues) against a reference compound with extensively characterized cellular pharmacology.

Structural Biology of Drug-Induced Polymerization

The availability of high-resolution cryo-EM structures (PDB: 6XMX) of BI-3802 in complex with BCL6 BTB filaments provides a unique platform for studying ligand-induced protein polymerization [1]. This system is valuable for structural biologists investigating the principles of small-molecule-induced supramolecular assembly, which has implications beyond oncology — including synthetic biology, controllable protein condensation, and novel proximity-inducing pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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